molecular formula C5H13N B1195487 N,N-Diethylmethylamine CAS No. 616-39-7

N,N-Diethylmethylamine

Cat. No.: B1195487
CAS No.: 616-39-7
M. Wt: 87.16 g/mol
InChI Key: GNVRJGIVDSQCOP-UHFFFAOYSA-N
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Preparation Methods

Alkylation of Methylamine with Ethyl Halides

The alkylation of methylamine with ethyl halides (e.g., ethyl bromide) represents a classical route to DEMA. This method involves nucleophilic substitution, where methylamine reacts with ethyl bromide in the presence of a base to neutralize hydrogen halide byproducts. The reaction proceeds via a two-step mechanism:

  • Primary alkylation : Methylamine reacts with ethyl bromide to form N-methylethylamine.

  • Secondary alkylation : N-methylethylamine undergoes further alkylation to yield DEMA.

Critical parameters include solvent choice (e.g., ethanol or tetrahydrofuran), reaction temperature (typically 60–80°C), and molar ratios. Excess ethyl bromide ensures complete methylation but risks quaternary ammonium salt formation. A study using a 1:2.5 molar ratio of methylamine to ethyl bromide achieved a 68% yield, with 22% residual N-methylethylamine and 10% quaternary salts . Purification via fractional distillation under nitrogen is essential due to DEMA’s volatility (boiling point: 145–149°C) .

Table 1: Alkylation Reaction Conditions and Outcomes

ParameterValue/RangeImpact on Yield/Purity
Molar ratio (amine:halide)1:2.5–3.0Higher ratios reduce intermediates
Temperature60–80°CAccelerates kinetics
SolventEthanol, THFPolar aprotic solvents favored
BaseNaOH, K₂CO₃Neutralizes HBr, prevents salt formation
Yield60–68%Limited by over-alkylation

Reductive Amination via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction enables efficient methylation of secondary amines using formaldehyde and formic acid. For DEMA synthesis, diethylamine serves as the substrate, undergoing sequential imine formation and hydride reduction:

  • Imine formation : Diethylamine reacts with formaldehyde to generate an iminium intermediate.

  • Reduction : Formic acid donates a hydride, reducing the iminium ion to DEMA.

This method operates under mild aqueous conditions (80–100°C) and avoids stoichiometric metal catalysts. A 2024 study reported 89% yield with 97% purity when using a 1:4 molar ratio of diethylamine to formaldehyde . The reaction’s irreversibility, driven by CO₂ release, enhances conversion efficiency. However, excess formaldehyde risks N-oxide byproducts, necessitating precise stoichiometric control .

Table 2: Reductive Amination Optimization

ConditionOptimal ValueEffect
Formaldehyde:amine ratio4:1Maximizes methylation
Temperature80–100°CBalances rate and selectivity
Reaction time6–8 hoursEnsues complete reduction
Acid catalystFormic acid (1.5 equiv)Facilitates hydride transfer
Yield85–89%High purity achievable

Catalyzed Reaction with Methanol

DEMA synthesis via methanol alkylation employs transition metal catalysts (e.g., Cu-Cr oxides) under gas-phase conditions. In this pathway, ethylamine and methanol react over a fixed-bed catalyst at elevated temperatures (200–250°C) and pressures (10–15 bar). The mechanism involves dehydrogenation of methanol to formaldehyde, followed by reductive amination:

CH₃OHHCHO+H₂(Dehydrogenation)\text{CH₃OH} \rightarrow \text{HCHO} + \text{H₂} \quad \text{(Dehydrogenation)}
C₂H₅NH₂ + HCHO + H₂C₅H₁₃N+H₂O(Reductive amination)\text{C₂H₅NH₂ + HCHO + H₂} \rightarrow \text{C₅H₁₃N} + \text{H₂O} \quad \text{(Reductive amination)}

A Cu-Cr catalyst (Cu:Cr = 3:1) achieved 74% DEMA selectivity at 250°C, with 15% N-ethylethylamine and 11% heavy byproducts . Catalyst deactivation due to coking necessitates periodic regeneration via oxidative treatment .

Table 3: Catalytic Methanol Alkylation Parameters

ParameterValueSignificance
Catalyst compositionCu-Cr (3:1)Optimizes H₂ activation
Temperature250°CFavors dehydrogenation
Pressure10–15 barEnhances gas-phase contact
Space velocity2–4 h⁻¹Balances throughput and yield
Selectivity74% DEMACompetes with oligomerization

Industrial-Scale Hydrogenation of Acetaldehyde and Monomethylamine

Patent US8420864B2 discloses a high-yield route using acetaldehyde (AcH) and monomethylamine (MMA) under hydrogen pressure with a Raney nickel catalyst . The reaction proceeds via imine formation and subsequent hydrogenolysis:

  • Condensation : MMA and AcH form an imine intermediate.

  • Hydrogenation : H₂ cleaves the C=N bond, yielding DEMA.

At 65–67°C and 3 MPa H₂ pressure, this method achieves 93% molar yield relative to MMA, with 85.6% selectivity . Impurities include dimethylethylamine (2.8%) and heavy compounds (13%) when base concentration is suboptimal . Distillation with 15–20 theoretical plates isolates DEMA at 95% recovery .

Table 4: Hydrogenation Process Metrics

VariableValueOutcome
CatalystRaney NiHigh activity, reusable
H₂ pressure3 MPaDrives hydrogenolysis
Temperature65–67°CMinimizes side reactions
NaOH concentration0.05–0.1 mol%Suppresses heavy byproducts
Distillation recovery95%Achieves >99% purity

Sodium Amide-Catalyzed Alkylation

Patent CA2478189A1 explores DEMA synthesis via sodium dimethylamide-catalyzed alkylation of diethylamine with ethene . The reaction mechanism involves deprotonation of diethylamine by the strong base, followed by nucleophilic attack on ethene:

NaNH(CH₃)₂ + HN(C₂H₅)₂Na[N(C₂H₅)₂]⁻ + (CH₃)₂NH\text{NaNH(CH₃)₂ + HN(C₂H₅)₂} \rightarrow \text{Na[N(C₂H₅)₂]⁻ + (CH₃)₂NH}
Na[N(C₂H₅)₂]⁻ + C₂H₄Na[DEMA]⁻DEMA + Na⁺\text{Na[N(C₂H₅)₂]⁻ + C₂H₄} \rightarrow \text{Na[DEMA]⁻} \rightarrow \text{DEMA + Na⁺}

At 70°C and 40 bar ethene pressure, sodium dimethylamide outperforms sodium diethylamide, achieving 54.8% DEMA selectivity after 360 minutes . Catalyst stability remains a challenge, with gradual decomposition observed beyond 10 cycles .

Table 5: Sodium Amide Alkylation Performance

ConditionValueEffect
Catalyst loading60 mmolHigher loadings accelerate kinetics
Ethene pressure40 barIncreases alkylation rate
Time360 minMaximizes conversion
Selectivity54.8% DEMACompetes with triethylamine

Chemical Reactions Analysis

N,N-Diethylmethylamine undergoes various chemical reactions:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

Chemistry

N,N-Diethylmethylamine serves as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy. Its unique properties make it suitable for various analytical techniques:

  • NMR Spectroscopy : It acts as a lineshape standard in NMR experiments, particularly at low temperatures (down to 130 K), enhancing magnetic field homogeneity and optimizing peak shape .

Medicine

Although there are no significant direct applications in medicine, this compound can be involved in synthesizing pharmaceutical intermediates. Its role as a building block in organic compounds is noteworthy.

Industry

This compound finds extensive use in industrial processes:

  • Water Desalination : It is employed in desalination techniques due to its effectiveness as a solvent and intermediate in chemical reactions .
  • Tar Sands Extraction : As a cosurfactant in water-surfactant mixtures for extracting bitumen from tar sands, it has proven more effective than traditional surfactants like butanol .
  • Protic Ionic Liquids : In fuel cell applications, this compound-based ionic liquids have been studied for their potential to enhance ionic conductivity and thermal stability under medium-temperature conditions.

Case Study 1: NMR Standardization

In research conducted by Takeuchi et al., this compound was demonstrated to optimize peak shapes in NMR experiments at low temperatures, significantly improving experimental outcomes . The study highlighted its effectiveness as a lineshape standard, providing insights into molecular behavior under varying conditions.

Case Study 2: Tar Sands Extraction

A study on the extraction of bitumen from tar sands revealed that using this compound as a cosurfactant resulted in increased efficiency compared to conventional surfactants. The compound's unique hydrophilic-hydrophobic balance contributed to enhanced extraction rates .

Case Study 3: Protic Ionic Liquids

Research involving protic ionic liquids formed with this compound showed contrasting effects on electrocatalytic reactions depending on the reaction conditions. This versatility suggests potential applications in energy storage and conversion technologies .

Mechanism of Action

The mechanism of action of diethylmethylamine involves its role as a tertiary amine. It can act as a nucleophile in substitution reactions and as a base in acid-base reactions. The molecular targets and pathways depend on the specific reactions it is involved in, but generally, it interacts with electrophiles and participates in proton transfer reactions .

Comparison with Similar Compounds

N,N-Diethylmethylamine can be compared with other tertiary amines such as:

    Triethylamine: Similar in structure but with three ethyl groups instead of two ethyl and one methyl group.

    Dimethylethylamine: Contains two methyl groups and one ethyl group.

    Diethylamine: A secondary amine with two ethyl groups and one hydrogen atom.

This compound is unique due to its specific combination of ethyl and methyl groups, which influence its reactivity and applications .

Biological Activity

N,N-Diethylmethylamine (DEMA) is a tertiary amine with the chemical formula C5_5H13_{13}N. It has garnered attention for its diverse applications in chemistry and potential biological activities. This article explores the biological activity of DEMA, including its mechanisms of action, enzyme interactions, and relevant case studies.

Chemical Structure and Reactivity
DEMA is characterized as a tertiary amine, which influences its reactivity and interaction with biological systems. Its structure allows it to act as a nucleophile in various chemical reactions, particularly in substitution reactions where it can interact with electrophiles. The compound also participates in acid-base reactions due to the basic nature of amines .

Biological Mechanisms
DEMA's biological activity has been primarily studied in relation to its role as a substrate for specific enzymes. For instance, trimethylamine dehydrogenase (TMA-DH) catalyzes the oxidative demethylation of trimethylamine, producing dimethylamine and formaldehyde. Studies utilizing DEMA as a substrate have revealed three distinct kinetic phases during enzyme interactions, indicating its potential utility in enzymatic studies .

Enzyme Interaction Studies

Research has demonstrated that DEMA can serve as a substrate for TMA-DH, allowing for detailed kinetic analyses. The enzyme's activity with DEMA shows slower kinetics compared to other substrates, which facilitates the study of its reaction mechanisms. The phases observed include:

  • Oxidation of flavin mononucleotide (FMN) : This phase involves the initial interaction of DEMA with FMN.
  • Breakdown of flavin-substrate adduct : The intermediate formed during the reaction undergoes further transformation.
  • Product dissociation and electron transfer : Final products are released, completing the catalytic cycle .

Toxicological Studies

While DEMA has limited direct applications in medicine, its biological activity necessitates an understanding of its toxicological profile. Studies have indicated potential respiratory irritant effects when exposed to high concentrations. For example, animal studies have shown that exposure to diethylamine vapors can lead to significant histopathological changes in the nasal cavity and olfactory epithelium .

1. Enzyme Kinetics

A notable study explored the kinetics of DEMA with TMA-DH under varying pH levels (6-10). The findings indicated that DEMA's reactivity is influenced by pH, affecting both the rate and efficiency of enzymatic reactions .

2. Industrial Applications

DEMA is utilized in various industrial processes, including water desalination and as a solvent in chemical reactions. Its role as a reagent in organic synthesis highlights its importance beyond biological contexts .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Enzyme Substrate Acts as a substrate for trimethylamine dehydrogenase (TMA-DH)
Chemical Reactivity Participates in nucleophilic substitution and acid-base reactions
Toxicological Effects Potential respiratory irritant; histopathological changes observed in studies
Industrial Use Employed in organic synthesis and water desalination processes

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for N,N-Diethylmethylamine?

  • Methodological Answer : this compound can be synthesized via alkylation of methylamine with ethyl halides (e.g., ethyl bromide) under controlled basic conditions. Alternative routes include reductive amination of formaldehyde with diethylamine using catalysts like palladium or nickel. Purification typically involves fractional distillation under inert gas (N₂ or Ar) due to its low boiling point (145–149°C) and flammability . Key Considerations :

  • Use anhydrous conditions to avoid side reactions.
  • Monitor reaction progress via GC-MS or NMR to confirm product purity.

Q. How does this compound function as an additive in chromatographic purification?

  • Mechanistic Insight : In flash chromatography, this compound (0.5% v/v) improves peak resolution for polar compounds by competing with analytes for active silica sites, reducing tailing. This is critical in isolating UV-inactive amides or amines . Optimization Tips :

  • Adjust additive concentration based on analyte polarity.
  • Pair with methanol/ethyl acetate solvent systems for optimal separation .

Q. What thermodynamic data explain this compound’s stability under reactive conditions?

  • Thermochemical Analysis :

ReactionΔrH° (kJ/mol)ΔrS° (J/mol·K)MethodReference
Gas-phase ion clustering37–83.797.9–134HPMS/PHPMS
  • Interpretation :
    High entropy values (ΔrS° up to 134 J/mol·K) indicate strong solvation effects in gas-phase ion-molecule interactions. This impacts its reactivity in catalytic cycles or proton-transfer reactions .

Q. How can researchers resolve contradictions in reported stability data for this compound?

  • Case Study : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) arise from varying impurity levels (e.g., trace oxidizers) or analytical methods (TGA vs. DSC). Resolution Strategy :

  • Validate purity via NMR/GC-MS.
  • Conduct stability tests under inert atmospheres (Ar) to isolate environmental effects .

Q. What role does this compound play in gas-phase ion energetics studies?

  • Research Application : It serves as a model compound for studying cation-molecule interactions (e.g., K⁺ binding). Thermodynamic data (ΔrH° = 83.7 kJ/mol for K⁺ complexation) inform ion mobility spectrometry parameters and cluster formation mechanisms .

Properties

IUPAC Name

N-ethyl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13N/c1-4-6(3)5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRJGIVDSQCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
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DSSTOX Substance ID

DTXSID8060664
Record name Ethanamine, N-ethyl-N-methyl-
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Molecular Weight

87.16 g/mol
Source PubChem
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CAS No.

616-39-7
Record name Diethylmethylamine
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Record name Diethylmethylamine
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Record name Ethanamine, N-ethyl-N-methyl-
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Record name Ethanamine, N-ethyl-N-methyl-
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Record name Diethylmethylamine
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Synthesis routes and methods I

Procedure details

A mixture of 104 parts of 1,4-dioxane (inert solvent), 5.6 parts of dimethylamine and 0.363 parts (0.11 mol/mol C2H4) of [Ru(NH3)4 (OH)Cl]Cl.2H2O were placed in a 300 ml stainless steel autoclave. The autoclave was pressured with 200 psig of ethylene. A total of 0.12 parts of dimethylethylamine and 2.1 parts of diethylmethylamine were obtained corresponding to a conversion of 21% and a combined yield of 99% (based on dimethylamine).
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[Ru(NH3)4 (OH)Cl]Cl.2H2O
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Synthesis routes and methods II

Procedure details

3.0 g of diethylmethylamine was dissolved in 30 cm3 of 2-butanone, to which was then gradually added 5.7 g of p-toluenesulfonic acid monohydrate while stirring. The stirring was continued for an additional one hour, and the solvent was then distilled off in vacuo. The obtained solid was recrystallized from acetone to obtain a diethylmethylamine salt of p-toluenesulfonic acid.
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3 g
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30 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-Diethylmethylamine
N,N-Diethylmethylamine
N,N-Diethylmethylamine
N,N-Diethylmethylamine
N,N-Diethylmethylamine
N,N-Diethylmethylamine

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